molecular formula C20H24O11 B1671514 1,7-Dihydroxy-ginkgolide A CAS No. 15291-76-6

1,7-Dihydroxy-ginkgolide A

Cat. No. B1671514
CAS RN: 15291-76-6
M. Wt: 440.4 g/mol
InChI Key: AMOGMTLMADGEOQ-DTDWCABLSA-N
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Description

1,7-Dihydroxy-ginkgolide A, also known as Ginkgolide C, is a compound with the empirical formula C20H24O11 and a molecular weight of 440.40 . It is a flavone first extracted from Ginkgo Biloba.


Synthesis Analysis

The biosynthetic pathway of ginkgolides involves at least 11 kinds of enzymes that have been cloned from Ginkgo biloba L., which catalyze the formation of ginkgolides via a series of reactions . The ginkgolides biosynthetic pathway can be described in three major stages: (1) The plastid MEP pathway providing universal isoprenoid precursors; (2) the condensing steps producing direct precursors; and (3) the ensuing modifying procedures yielding ginkgolides .


Molecular Structure Analysis

The molecular structure of 1,7-Dihydroxy-ginkgolide A is characterized by its molecular formula C20H24O11 and molecular weight 440.4 g/mol .


Chemical Reactions Analysis

The key step in the synthesis of ginkgolide A involves the reaction of the a-epoxy-acetate with the lithium enolate of methyl propionate to give the compounds .


Physical And Chemical Properties Analysis

1,7-Dihydroxy-ginkgolide A has a molecular weight of 440.40 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Platelet-Activating Factor (PAF) Receptor Antagonism

Ginkgolides have been identified as potent antagonists of the PAF receptor, which plays a significant role in inflammatory and thrombotic processes. Research into ginkgolide derivatives, including modifications at the 7-position, has shown variations in PAF receptor antagonistic activity, underscoring the critical importance of specific structural features for their biological activity (Vogensen et al., 2003).

Glycine Receptor Antagonism

Ginkgolides have been demonstrated to be potent and selective antagonists of the inhibitory glycine receptor, a ligand-gated ion channel. Structure-activity relationship studies on a variety of ginkgolide derivatives have contributed to understanding the molecular basis of this antagonism, with ginkgolide C identified as the most potent ligand (Jaracz et al., 2004).

Antioxidant Effects and Neuroprotection

Ginkgolides, including 1,7-Dihydroxy-ginkgolide A, exhibit significant antioxidant effects and provide neuroprotection against oxidative stress-induced damage. These effects have been attributed to the activation of the Akt/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. Specifically, ginkgolides have shown protective effects against cerebral ischemia injury by upregulating the expression of antioxidant proteins (Liu et al., 2019).

Metabolic Profile and Pharmacological Mechanisms

The metabolic profile of ginkgolide B, closely related to 1,7-Dihydroxy-ginkgolide A, has been extensively studied, revealing numerous phase I and phase II metabolites. These studies provide valuable insights into the pharmacological mechanisms and potential therapeutic applications of ginkgolides (Zhang et al., 2022).

Angiogenesis and Ischemic Stroke Therapy

Research into ginkgolide K, another derivative, has shown its potential to promote angiogenesis in ischemic stroke models. This effect is mediated through the JAK2/STAT3 pathway, highlighting the therapeutic potential of ginkgolides in enhancing angiogenesis following ischemic events (Chen et al., 2018).

Cardioprotection and Endoplasmic Reticulum Stress

Ginkgolides have been shown to protect against myocardial ischemia-reperfusion injury by inhibiting endoplasmic reticulum stress. This cardioprotective effect involves the modulation of key proteins involved in the stress response, demonstrating the potential of ginkgolides in the treatment of cardiovascular diseases (Wang et al., 2016).

Safety And Hazards

According to the safety data sheet, 1,7-Dihydroxy-ginkgolide A can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5-,6-,7+,8-,9+,10-,11+,15+,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOGMTLMADGEOQ-PYLUGNSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@@H]2O)[C@@]6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dihydroxy-ginkgolide A

CAS RN

15291-76-6
Record name 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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